molecular formula C10H16N2 B3058170 5-Methyl-N-(2-methylpropyl)pyridin-2-amine CAS No. 88260-12-2

5-Methyl-N-(2-methylpropyl)pyridin-2-amine

Cat. No.: B3058170
CAS No.: 88260-12-2
M. Wt: 164.25 g/mol
InChI Key: IHFZHFDOWJQUPF-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Methyl-N-(2-methylpropyl)pyridin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological macromolecules. It is also used in the development of enzyme inhibitors and receptor modulators .

Medicine: It is investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

Comparison with Similar Compounds

  • 2-Methyl-N-(2-methylpropyl)pyridin-3-amine
  • 5-Ethyl-N-(2-methylpropyl)pyridin-2-amine
  • 5-Methyl-N-(2-ethylpropyl)pyridin-2-amine

Comparison: 5-Methyl-N-(2-methylpropyl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring. This substitution pattern influences its chemical reactivity and biological activity, making it distinct from other similar compounds . For example, the presence of the methyl group at the 5-position and the isobutylamine group at the 2-position can significantly affect its binding affinity to biological targets compared to other derivatives .

Properties

IUPAC Name

5-methyl-N-(2-methylpropyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8(2)6-11-10-5-4-9(3)7-12-10/h4-5,7-8H,6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFZHFDOWJQUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30529855
Record name 5-Methyl-N-(2-methylpropyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30529855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88260-12-2
Record name 5-Methyl-N-(2-methylpropyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30529855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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